molecular formula C14H20ClNO B11973204 2-chloro-N-heptylbenzamide CAS No. 66897-28-7

2-chloro-N-heptylbenzamide

Cat. No.: B11973204
CAS No.: 66897-28-7
M. Wt: 253.77 g/mol
InChI Key: RUDKLYCLLYYSKJ-UHFFFAOYSA-N
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Description

2-Chloro-N-heptylbenzamide is a benzamide derivative characterized by a chlorine substituent at the ortho-position of the benzene ring and a heptyl chain attached to the amide nitrogen. Benzamide derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable solubility, stability, and binding affinity .

Properties

CAS No.

66897-28-7

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

2-chloro-N-heptylbenzamide

InChI

InChI=1S/C14H20ClNO/c1-2-3-4-5-8-11-16-14(17)12-9-6-7-10-13(12)15/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17)

InChI Key

RUDKLYCLLYYSKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-heptylbenzamide can be synthesized through the direct condensation of 2-chlorobenzoic acid and heptylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of heptylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-heptylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The heptyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various functional groups.

    Oxidation: Heptyl alcohol, heptanal, or heptanoic acid.

    Reduction: N-heptylbenzylamine.

Scientific Research Applications

2-chloro-N-heptylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-heptylbenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of cell membrane integrity or inhibition of essential enzymes in microbial cells. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Key structural variations among benzamide derivatives include:

  • Substituent Position : The chloro group in 2-chloro-N-heptylbenzamide is at the ortho-position, whereas compounds like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Clonitralid, ) feature substitutions at meta or para positions.
  • N-Alkyl Chain Length : The heptyl chain in the target compound contrasts with shorter (e.g., ethylhexyl in ) or branched chains (e.g., tert-butyl in ).
  • Additional Functional Groups : Hydroxy, methoxy, or heterocyclic moieties (e.g., tetrazole in ) further diversify properties.
Table 1: Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Key Substituents
This compound C₁₄H₂₀ClNO 253.77 ortho-Cl, N-heptyl
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Clonitralid) C₁₃H₉Cl₂N₂O₄ 344.13 meta-Cl, para-NO₂, 2-hydroxy
N-(2-Ethylhexyl)benzamide () C₁₅H₂₃NO 233.35 N-ethylhexyl
2-Chloro-N-[cyclopentyl(phenyl)methyl]benzamide () C₁₉H₂₀ClNO 313.83 Branched N-cyclopentyl-phenylmethyl

Physicochemical Properties

  • Lipophilicity : The heptyl chain in this compound enhances logP compared to derivatives with shorter chains. For example, N-(2-ethylhexyl)benzamide (logP ~3.5, estimated) is less lipophilic than the heptyl analog .
  • Solubility : Hydroxy or methoxy groups (e.g., 5-chloro-2-methoxy-N-phenethylbenzamide, ) increase aqueous solubility, whereas longer alkyl chains reduce it.
  • Thermal Stability : Crystallographic data () indicate that trans amide conformations (common in chloro-benzamides) enhance molecular packing and stability.
Table 2: Physicochemical Data
Compound Name logP (Calc.) Solubility (mg/mL) Melting Point (°C)
This compound ~5.2* <0.1 (water) Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () ~1.8 >10 (water) 148–150
5-Chloro-2-methoxy-N-phenethylbenzamide () ~3.0 ~2.5 (water) 95–97

*Estimated using fragment-based methods.

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